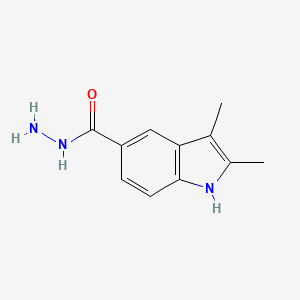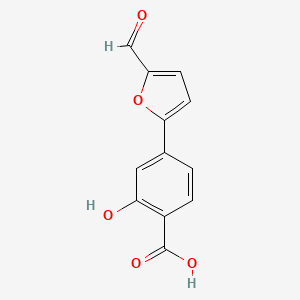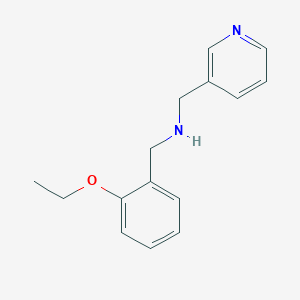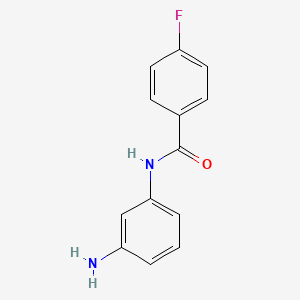
1-(4-羟基苯基)-1H-吡咯-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and structural analyses of pyrrole and its derivatives. For instance, the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent is detailed, highlighting the versatility of pyrrole chemistry in creating complex molecules with potential biological activity . Another study describes the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions, demonstrating the reactivity of pyrrole compounds with isocyanates . Additionally, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde presents a rapid method for producing aqueous-soluble aldehydes, which are important intermediates for small molecule anticancer drugs .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for understanding their chemical properties and potential applications. X-ray crystallography has been employed to determine the crystal structures of several pyrrole derivatives, revealing insights into their molecular conformations . For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde indicates that the pyrrole and phenyl rings form a significant dihedral angle, affecting the molecule's overall geometry .
Chemical Reactions Analysis
The reactivity of pyrrole derivatives is influenced by their molecular structure. The papers discuss various chemical reactions involving pyrrole derivatives, such as the formation of pyrrolin-2-ones from the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes . These reactions are important for the synthesis of compounds with potential antimicrobial activity. Furthermore, the study of infrared spectrum, structural and optical properties, and molecular docking of a pyrazole carbaldehyde derivative provides insight into the molecule's potential for phosphodiesterase inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structures. The infrared spectrum and vibrational frequencies of pyrazole carbaldehydes have been investigated to understand their vibrational assignments and potential energy distribution . The frontier molecular orbital analysis and molecular electrostatic potential maps provide information on charge transfer and potential sites for electrophilic and nucleophilic attacks . Additionally, the crystallographic studies reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability and properties of the crystalline materials .
科学研究应用
羟基香豆素化学及其应用:羟基香豆素与香豆素衍生物在结构上相关,因其广泛的化学和生物学特性而具有重要意义。由于其用途广泛,它们在制药、香料和农用化学工业中充当关键分子,这表明 1-(4-羟基苯基)-1H-吡咯-2-甲醛在类似领域的潜在研究应用。研究集中在羟基香豆素在生物学中的合成、反应性和应用,表明该化合物在遗传学、药理学和微生物学研究中的潜力 (Yoda,2020)。
超分子化学中的杯[4]吡咯骨架:具有与吡咯相似的结构的杯[4]吡咯衍生物的自组装特性突出了它们在构建超分子胶囊中的重要性。这表明在设计新材料和传感器方面具有潜在的应用,可能扩展到 1-(4-羟基苯基)-1H-吡咯-2-甲醛用于类似的研究目的 (Ballester,2011)。
膦酸的应用:膦酸以其生物活性特性和在设计超分子材料中的应用而闻名,为 1-(4-羟基苯基)-1H-吡咯-2-甲醛等结构相关化合物的可能应用提供了见解,这些应用包括生物活性材料研究、表面功能化和药物设计 (Sevrain 等,2017)。
作用机制
Target of Action
The primary target of 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a relevant target protein for therapeutic and agrochemical research. It is an iron-dependent enzyme, and its inhibition has very different effects on plants and animals .
Mode of Action
The compound interacts with its target, HPPD, by inhibiting its function . HPPD is an enzyme found in both plants and animals which catalyzes the catabolism of the amino acid tyrosine . By preventing the breakdown of tyrosine, the compound can stunt growth in plants and cause other biochemical changes .
Biochemical Pathways
The compound affects the catabolism of tyrosine, a process that is crucial for the synthesis of proteins and other important molecules in the body . By inhibiting HPPD, the compound disrupts this pathway, leading to an accumulation of tyrosine and a decrease in the production of downstream molecules .
Pharmacokinetics
Related compounds such as 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (a novel curcuminoid analogue) have been found to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of HPPD. In plants, this can lead to stunted growth, while in animals, it can disrupt the catabolism of tyrosine . The compound has also been found to have excellent interaction with amino acid residues known to foster viral entry into the host, suggesting potential anti-viral activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other chemicals in the environment can affect the compound’s ability to inhibit HPPD . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biological molecules .
属性
IUPAC Name |
1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-8-10-2-1-7-12(10)9-3-5-11(14)6-4-9/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROKDIKTPVGYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360071 |
Source


|
| Record name | 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444077-56-9 |
Source


|
| Record name | 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

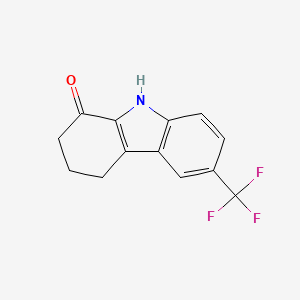

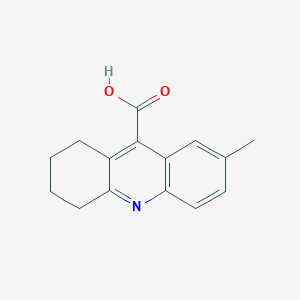
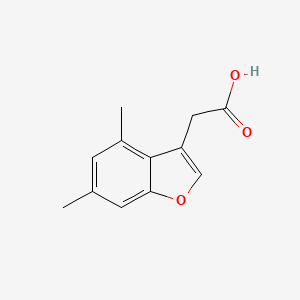

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

